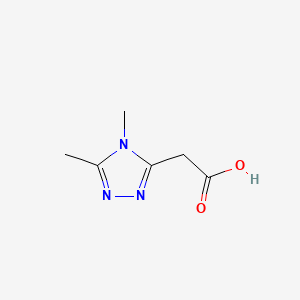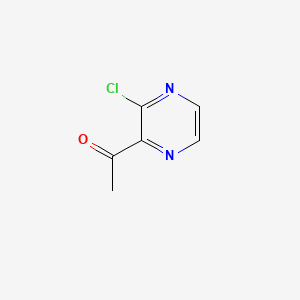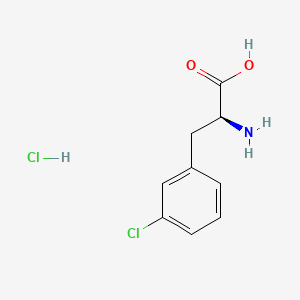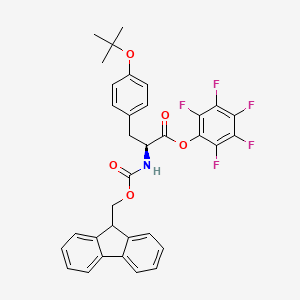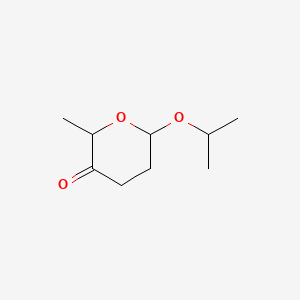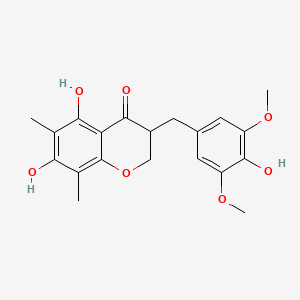
5,7-Dihydroxy-3-(4-hydroxy-3,5-dimethoxybenzyl)-6,8-dimethylchroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dihydroxy-3-(4-hydroxy-3,5-dimethoxybenzyl)-6,8-dimethylchroman-4-one (5,7-DHDMDC) is a chemical compound that is found naturally in certain plants and has been studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. 5,7-DHDMDC has been studied for its potential to be used in the synthesis of drugs, as well as in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of related compounds involves the condensation of hydroxybenzoic acids with isoprene in the presence of orthophosphoric acid, producing carboxy-2,2-dimethylchromans. These compounds have been further dehydrogenated to yield carboxy-2,2-dimethylchromenes, highlighting the chemical versatility and synthetic accessibility of chroman derivatives (Ahluwalia, Jolly, & Tehim, 1982).
Biological Activities
Research on closely related compounds has shown diverse biological activities. For instance, homoisoflavanones isolated from plants like Pseudoprospero firmifolium and Scilla nervosa subsp. rigidifolia have been studied for their potential biological activities, including anti-inflammatory and antioxidant properties (Koorbanally et al., 2007); (Silayo, Ngadjui, & Abegaz, 1999).
Antioxidant Potential
The synthesis and antioxidant ability of derivatives containing dimethoxyphenol units have been explored, indicating the potential of these compounds in scavenging free radicals and contributing to antioxidant defenses (Ali, 2015).
Wirkmechanismus
Target of Action
It is known that such compounds often interact with various proteins and enzymes in the body, affecting their function .
Mode of Action
The exact mode of action of this compound is not clearly defined in the available resources. Typically, compounds like this one interact with their targets, leading to changes in the target’s function. This can result in a variety of effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
It’s common for such compounds to influence multiple pathways, leading to a range of downstream effects .
Pharmacokinetics
The compound’s molecular solubility is reported to be -3139, which could impact its bioavailability .
Result of Action
The effects would depend on the specific targets and pathways affected by the compound .
Eigenschaften
IUPAC Name |
5,7-dihydroxy-3-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-9-16(21)10(2)20-15(17(9)22)18(23)12(8-27-20)5-11-6-13(25-3)19(24)14(7-11)26-4/h6-7,12,21-22,24H,5,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKPEDLHLKPUKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC(=C(C(=C3)OC)O)OC)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

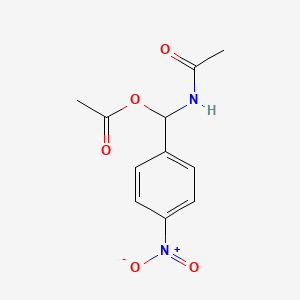


![4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol](/img/structure/B571494.png)

